molecular formula C52H75N13O14 B12507982 3-amino-3-({4-carbamimidamido-1-[(1-{[1-({1-[(1-{2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl}-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl]-2-methylbutyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl)carbamoyl]butyl}carbamoyl)propanoic acid; acetic acid

3-amino-3-({4-carbamimidamido-1-[(1-{[1-({1-[(1-{2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl}-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl]-2-methylbutyl}carbamoyl)-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl)carbamoyl]butyl}carbamoyl)propanoic acid; acetic acid

Cat. No.: B12507982
M. Wt: 1106.2 g/mol
InChI Key: VBTZKFAHKJXHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin II acetate is a synthetic peptide that mimics the naturally occurring hormone angiotensin II. It plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body. Angiotensin II acetate is primarily used as a vasoconstrictor to increase blood pressure in patients with septic or other forms of distributive shock .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensin II acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: of the amino acid side chains and cleavage from the resin using trifluoroacetic acid (TFA).

    Purification: of the crude peptide by high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of angiotensin II acetate follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Angiotensin II acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed:

Scientific Research Applications

Angiotensin II acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: Investigated for its role in cellular signaling pathways and its effects on vascular smooth muscle cells.

    Medicine: Used in clinical settings to manage hypotension in critically ill patients. It is also studied for its potential therapeutic effects in conditions like sepsis, acute renal failure, and diabetes mellitus.

    Industry: Employed in the development of diagnostic assays and as a standard in analytical techniques .

Mechanism of Action

Angiotensin II acetate exerts its effects by binding to angiotensin II receptors, primarily the angiotensin II type 1 receptor (AT1). This binding triggers a cascade of intracellular events, including:

Comparison with Similar Compounds

    Angiotensin I: The precursor to angiotensin II, converted by angiotensin-converting enzyme (ACE).

    Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.

    Angiotensin-(1-7): A peptide with opposing effects to angiotensin II, promoting vasodilation.

Uniqueness of Angiotensin II Acetate: Angiotensin II acetate is unique due to its high potency and specificity for the AT1 receptor. Unlike other vasopressors, it directly targets the renin-angiotensin-aldosterone system, making it a valuable tool in managing refractory hypotension .

Properties

IUPAC Name

acetic acid;3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTZKFAHKJXHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H75N13O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1106.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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